2,6-Naphthyridin-1(2H)-one hydrobromide

Medicinal chemistry Compound management Salt selection

Researchers developing PKD-selective kinase inhibitors face scaffold selection challenges. 2,6-Naphthyridin-1(2H)-one hydrobromide addresses this with a validated core enabling ~1000-fold PKD vs. PKC selectivity after medicinal chemistry optimization. • Privileged 2,6-naphthyridine scaffold with documented CNS, anticancer & antimicrobial activities • Hydrobromide salt ensures superior aqueous solubility, handling stability & batch-to-batch consistency vs. free base (CAS 80935-77-9) • Defined crystalline properties support reproducible SAR campaigns and GLP-adjacent QC workflows

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
Cat. No. B11881194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Naphthyridin-1(2H)-one hydrobromide
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=C1C=NC=C2.Br
InChIInChI=1S/C8H6N2O.BrH/c11-8-7-2-3-9-5-6(7)1-4-10-8;/h1-5H,(H,10,11);1H
InChIKeyNTWDDYBJKDKZAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Naphthyridin-1(2H)-one Hydrobromide: Specifications & Procurement


2,6-Naphthyridin-1(2H)-one hydrobromide (CAS 1182323-46-1) is a heterocyclic organic compound featuring a 2,6-naphthyridine core with a ketone functional group at the 1-position, stabilized as its hydrobromide salt [1]. The parent 2,6-naphthyridine scaffold is recognized as a privileged structure in medicinal chemistry due to its broad spectrum of biological activities, including CNS effects, anticancer, and antimicrobial properties [2]. This hydrobromide salt form (molecular formula C8H7BrN2O, exact mass 225.97400) is commercially available as a high-purity research building block and synthetic intermediate . The compound's defined crystalline properties and the hydrobromide salt form facilitate reproducible handling, storage, and analytical characterization in research settings [1].

2,6-Naphthyridin-1(2H)-one Hydrobromide: Salt Form & Scaffold Reproducibility


The hydrobromide salt of 2,6-naphthyridin-1(2H)-one cannot be trivially substituted by the free base (2,6-naphthyridin-1(2H)-one, CAS 80935-77-9) or by alternative naphthyridine regioisomers (e.g., 1,5- or 1,6-naphthyridine) without compromising experimental reproducibility. The hydrobromide salt form enhances aqueous solubility and provides improved stability during handling and storage compared to the neutral free base [1]. Additionally, the 2,6-naphthyridine regioisomer exhibits distinct biological target engagement profiles compared to other naphthyridine isomers; for example, 1,6-naphthyridine demonstrates different kinase inhibitory structural promise relative to 1,5-naphthyridine in c-Met inhibition assays . Furthermore, the 3,4-dihydro-2,6-naphthyridin-1(2H)-one core has been specifically validated as a central pharmacophore for CCR2 antagonism, a property not automatically transferable to other naphthyridine derivatives or salt forms [2].

2,6-Naphthyridin-1(2H)-one Hydrobromide: Key Differentiation Evidence


Salt Form vs. Free Base: Solubility & Stability

2,6-Naphthyridin-1(2H)-one hydrobromide provides enhanced aqueous solubility and handling stability compared to its free base counterpart (2,6-naphthyridin-1(2H)-one, CAS 80935-77-9). The hydrobromide salt form is specifically noted to facilitate reliable handling and storage in research settings, whereas the neutral free base lacks this inherent stability enhancement [1]. This differentiation is characteristic of hydrobromide salts as a class, which are widely employed in drug discovery to improve solubility and crystallinity of heterocyclic scaffolds .

Medicinal chemistry Compound management Salt selection Pre-formulation

Kinase Selectivity: PKD over PKC

The 2,6-naphthyridine scaffold—the core structural moiety of 2,6-naphthyridin-1(2H)-one hydrobromide—has been validated through high-throughput screening as a dual PKC/PKD inhibitor. Subsequent medicinal chemistry optimization of this scaffold yielded prototype pan-PKD inhibitors demonstrating approximately 1000-fold selectivity for PKD over PKC [1]. This quantitative selectivity profile is scaffold-dependent; naphthyridine regioisomers such as 1,6-naphthyridine exhibit distinct activity profiles (e.g., preferential c-Met kinase inhibition) that do not translate to equivalent PKD/PKC selectivity .

Kinase inhibition PKD PKC selectivity Cardiac hypertrophy Medicinal chemistry

CCR2 Antagonism and CCR5 Selectivity

The 3,4-dihydro-2,6-naphthyridin-1(2H)-one core—a reduced derivative closely related to the target compound's scaffold—was identified via a cut-and-sew scaffold hopping strategy as a central pharmacophore for deriving novel CCR2 antagonists [1]. Systematic SAR optimization of this core produced compound 13a, which achieved an IC50 of 61 nM against CCR2 and demonstrated 10-fold selectivity for CCR2 over CCR5 [1]. This validates the 2,6-naphthyridin-1(2H)-one scaffold family as productive for GPCR antagonist development, in contrast to other naphthyridine regioisomers which have not been reported with comparable CCR2 activity.

CCR2 antagonist Chemokine receptor Inflammation GPCR Scaffold hopping

Broad-Spectrum Activity vs. Alternative Regioisomers

The 2,6-naphthyridine scaffold exhibits a distinct and broad biological activity profile encompassing CNS effects, anticancer activity, and antimicrobial activity, as established through comprehensive literature review [1]. In contrast, alternative naphthyridine regioisomers demonstrate more restricted or different activity spectra: 1,6-naphthyridine has been specifically developed for c-Met kinase inhibition and PDE III inhibition , while 1,5-naphthyridine showed inferior c-Met inhibitory activity compared to 1,6-naphthyridine in direct head-to-head comparison . The 2,6-regioisomer's privileged scaffold status derives from its versatility across multiple target classes.

Scaffold selection Biological activity spectrum Regioisomer comparison Medicinal chemistry

2,6-Naphthyridin-1(2H)-one Hydrobromide: Application Scenarios


Kinase Inhibitor Lead Generation: High Isoform Selectivity

Researchers initiating PKD-selective kinase inhibitor programs should prioritize 2,6-naphthyridin-1(2H)-one hydrobromide as a scaffold starting point. The core 2,6-naphthyridine structure has been validated to enable ~1000-fold PKD vs. PKC selectivity following medicinal chemistry optimization [1]. The hydrobromide salt form additionally provides reliable solubility and handling properties essential for reproducible screening cascade execution [2]. Alternative scaffolds (e.g., 1,6-naphthyridine) have not demonstrated comparable selectivity profiles for this kinase target .

GPCR Drug Discovery: CCR2 Antagonist Optimization

Programs targeting chemokine receptor CCR2 antagonism for inflammatory disease or oncology applications can leverage the 3,4-dihydro-2,6-naphthyridin-1(2H)-one core as a validated pharmacophore. This scaffold has demonstrated tractable SAR producing nanomolar CCR2 inhibition (IC50 = 61 nM) with 10-fold selectivity over CCR5 [1]. The parent 2,6-naphthyridin-1(2H)-one hydrobromide serves as an accessible building block for synthesizing and diversifying this core structure [2].

Multi-Target Probe Development

Investigators developing chemical probes across diverse target classes (kinases, GPCRs, antimicrobial targets) may find strategic procurement value in 2,6-naphthyridin-1(2H)-one hydrobromide due to the scaffold's documented versatility. The 2,6-naphthyridine moiety has demonstrated validated activities including CNS effects, anticancer, and antimicrobial properties [1], providing a broader precedented application space than regioisomeric alternatives such as 1,5- or 1,6-naphthyridine . The hydrobromide salt form ensures consistent physical properties across multiple assay formats [2].

Scale-Up & Late-Stage Functionalization Intermediate

Process chemistry groups requiring a stable, crystalline intermediate for naphthyridine-based compound synthesis should consider 2,6-naphthyridin-1(2H)-one hydrobromide over the free base. The hydrobromide salt form enhances handling stability and storage characteristics compared to the neutral heterocycle [1], reducing batch-to-batch variability in downstream reactions. The compound's defined crystalline properties also support robust analytical characterization and quality control in GLP or GMP-adjacent research environments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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